

# ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate molecular weight

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## Compound of Interest

Compound Name: ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1340675

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An In-depth Technical Guide to **Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate**

This technical guide provides a comprehensive overview of **ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its key physicochemical properties, a representative synthesis protocol, and its potential biological significance as an anti-inflammatory agent.

## Physicochemical Properties

**Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate** is a solid organic compound. Its key quantitative properties are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

Property	Value	Source(s)
Molecular Weight	169.18 g/mol	
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	
Density	1.29 g/cm <sup>3</sup>	
Boiling Point	334.2 °C at 760 mmHg	
Flash Point	155.9 °C	
Physical Form	Solid	

Note: Solubility data for this compound in common laboratory solvents is not readily available and would require experimental determination.

## Experimental Protocols

### Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

The synthesis of pyrazole derivatives such as **ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate** often involves a cyclization reaction. The following is a representative protocol adapted from the synthesis of structurally similar pyrazole-3-carboxylate compounds.

#### Step 1: Formation of an Intermediate Dioxo-ester

This initial step typically involves a Claisen condensation reaction. For instance, an appropriate acetophenone derivative can be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative, which serves as a key intermediate.

#### Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dioxo-ester is then treated with a hydrazine derivative to form the pyrazole ring. To obtain the target compound, methylhydrazine would be the appropriate reagent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and heated under reflux. The acid catalyzes the condensation and subsequent cyclization. Upon cooling,

the product can be isolated through precipitation by pouring the reaction mixture into ice water, followed by filtration and washing.

### Purification and Characterization

The crude product is typically purified using recrystallization from a suitable solvent like ethanol. The structure and purity of the final compound, **ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate**, would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as amines (N-H stretching), esters (C=O stretching), and the pyrazole ring vibrations.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

## Biological Activity and Signaling Pathway

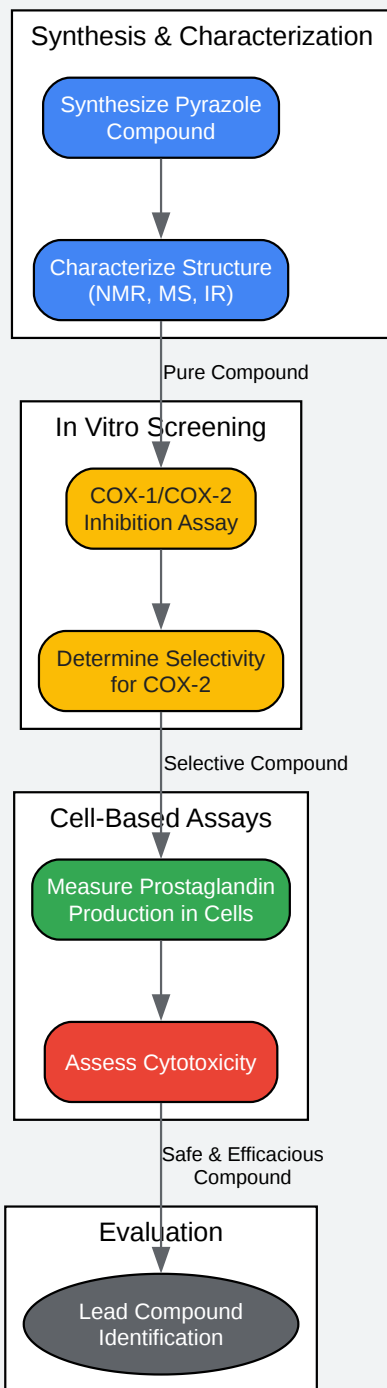
Pyrazole-containing compounds are a well-established class of biologically active molecules, with many exhibiting anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

### Inhibition of the COX-2 Pathway

The COX-2 enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, compounds like **ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate** can effectively block the production of these pro-inflammatory prostaglandins. This targeted inhibition is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

The following diagram illustrates the workflow for evaluating a pyrazole compound as a potential COX-2 inhibitor.

## Workflow for Evaluation of Pyrazole Compounds as COX-2 Inhibitors

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Caption: Workflow for the evaluation of a synthesized pyrazole compound as a selective COX-2 inhibitor.

## Conclusion

**Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate** is a valuable heterocyclic scaffold for drug discovery and development. Its physicochemical properties make it amenable to further chemical modification, and its structural similarity to known anti-inflammatory agents suggests its potential as a COX-2 inhibitor. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic potential of this and related pyrazole derivatives. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its promise as a lead compound for new anti-inflammatory therapies.

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